Bacteriocin enterocin-M
Description
Bacteriocin Enterocin-M is a ribosomally synthesized antimicrobial peptide produced by Enterococcus species, primarily active against closely related bacterial strains. As a class II bacteriocin, it exhibits a narrow spectrum of activity, targeting Gram-positive pathogens such as Listeria monocytogenes and vancomycin-resistant Enterococcus faecium (VREfm) . Its proteinaceous nature is confirmed by sensitivity to proteolytic enzymes like Proteinase K, which abolishes its antibacterial activity . Enterocin-M is heat-stable, retains functionality across a wide pH range (2–12), and has a molecular weight typically between 2–10 kDa, consistent with other LAB-derived bacteriocins . Genomic studies suggest its genes are often plasmid-encoded, facilitating horizontal transfer and persistence in clinical environments .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ATRSYGNGVYCNNSKCWNVGEAKENIAGIVISGKASGL |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular and Functional Properties of Selected Bacteriocins
Key Observations :
- Nisin has broader activity but lower pH tolerance compared to Enterocin-M .
- Colicins are larger, plasmid-encoded proteins with activity restricted to Enterobacteriaceae .
- Bacteriocin T8 , like Enterocin-M, is linked to hospital-acquired VREfm dominance, suggesting ecological advantages in clinical settings .
Stability and Production Conditions
Table 2: Stability Under Stress Conditions
- Enterocin-M shares thermal resilience with Bacillus subtilis bacteriocins but outperforms Bac-SM01 in long-term stability .
Antimicrobial Spectrum
Table 3: Inhibitory Activity Against Pathogens
- Enterocin-M’s efficacy against VREfm is critical in hospital outbreaks, where its prevalence rose from 8% to 62% (2017–2022) .
- Synergy with bacteriophages enhances activity: Combined use with phages reduced C. perfringens populations by 6.2 log units vs. 3.8–4.4 log units alone .
Genetic and Evolutionary Insights
- Enterocin-M’s genes are often co-located with antibiotic resistance genes on plasmids, promoting co-selection in nosocomial strains .
- Modular genetic engineering enables hybrid bacteriocins (e.g., pediocin-like constructs), though Enterocin-M’s narrow spectrum limits such applications compared to broad-spectrum variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
